5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one
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Overview
Description
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one is a complex organic compound that belongs to the class of isoindoloisoquinolones
Preparation Methods
The synthesis of 5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one typically involves Rhodium (III)-catalyzed cascade annulations. One efficient protocol involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes, which proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde . This method provides products with aminal functionality, which can be further diversified.
Chemical Reactions Analysis
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: Catalyzed by Rhodium (III), leading to the formation of isoindoloisoquinolones.
Cycloaddition: Rhodium (III)-catalyzed oxidative [4 + 1] cycloaddition of isoquinolones with diazoketoesters, followed by in situ deacylation.
Substitution: Involving common reagents like diazoketoesters and isoquinolones.
Scientific Research Applications
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one has significant applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of Rosettacin analogues, which are known for their potential as topoisomerase I inhibitors.
Biological Evaluation: Derivatives of this compound have been evaluated as potent TRPV1 antagonists, showing promising results in pain models without hyperthermia side effects.
Mechanism of Action
The mechanism of action of 5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one involves its interaction with molecular targets such as topoisomerase I. The compound exerts its effects by inhibiting the activity of this enzyme, which is crucial for DNA replication and transcription .
Comparison with Similar Compounds
5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one can be compared with other isoindoloisoquinolones, such as:
Isoindolo[2,1-b]isoquinoline-7-carboxylate derivatives: These compounds are synthesized through similar Rhodium (III)-catalyzed oxidative cycloaddition reactions.
Isoquinolin-1(2H)-ones: These are synthesized via Rhodium (I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates.
Properties
CAS No. |
64077-20-9 |
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Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-iminoisoindolo[2,3-b]isoquinolin-7-one |
InChI |
InChI=1S/C16H10N2O/c17-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)18(14)15/h1-9,17H |
InChI Key |
ZVDHEKYIFIMWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=N |
Origin of Product |
United States |
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